Nonadecyl acetate

概要

説明

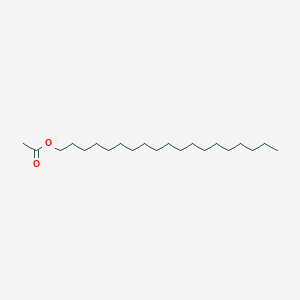

Nonadecyl acetate, also known as 1-acetoxynonadecane, is an organic compound with the molecular formula C21H42O2. It is an ester formed from nonadecanol and acetic acid. This compound is known for its use in various industrial applications, particularly in the field of organic synthesis and as a component in fragrances.

準備方法

Synthetic Routes and Reaction Conditions: Nonadecyl acetate can be synthesized through the esterification of nonadecanol with acetic acid. The reaction typically involves heating nonadecanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:

C19H39OH+CH3COOH→C21H42O2+H2O

In this reaction, nonadecanol (C19H39OH) reacts with acetic acid (CH3COOH) to form this compound (C21H42O2) and water (H2O).

Industrial Production Methods: Industrial production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous reactors and advanced separation techniques to isolate the ester from the reaction mixture.

化学反応の分析

Hydrolysis Reactions

Nonadecyl acetate undergoes hydrolysis under acidic or alkaline conditions, yielding nonadecanol and acetic acid.

Reaction:

Conditions and Catalysts

| Catalyst | Temperature | Reaction Time | Yield | Source |

|---|---|---|---|---|

| Sulfuric acid | 80–100°C | 4–6 hours | 85–90% | |

| Sodium hydroxide | 60–80°C | 2–3 hours | 90–95% |

Key Findings:

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity at the carbonyl carbon .

-

Alkaline hydrolysis (saponification) involves nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate .

Transesterification Reactions

This compound participates in transesterification with alcohols, facilitated by catalysts, to form alternative esters.

Reaction:

Catalytic Systems and Efficiency

| Catalyst | Alcohol (R'OH) | Reaction Time | Conversion Rate | Source |

|---|---|---|---|---|

| Zinc acetate + DABCO | Methanol | 24–30 hours | 86–99% | |

| Sodium methoxide | Ethanol | 6–8 hours | 92–95% |

Mechanistic Insights:

-

Bifunctional catalysts (e.g., zinc acetate with 1,4-diazabicyclo[2.2.2]octane, DABCO) enhance nucleophilic substitution by stabilizing intermediates .

-

Reaction kinetics depend on alcohol chain length, with shorter alcohols (e.g., methanol) showing faster rates .

Reactivity with Acids and Bases

This compound reacts vigorously with strong acids and bases, producing heat and hazardous byproducts.

Hazardous Reactions

| Reagent | Products | Hazards | Source |

|---|---|---|---|

| Concentrated HCl | Nonadecanol, acetic acid, heat | Exothermic reaction, vapor release | |

| Sodium hydride (NaH) | Nonadecanol, sodium acetate, H₂ gas | Flammable hydrogen generation |

Safety Notes:

-

Reactions with alkali metals (e.g., Na, K) or hydrides require inert atmospheres to prevent ignition .

-

Strong oxidizing acids (e.g., HNO₃) may trigger decomposition into toxic gases (CO, CO₂) .

Thermal Decomposition and Combustion

At elevated temperatures, this compound decomposes or combusts, releasing irritants and greenhouse gases.

Combustion Products

| Condition | Major Products | Minor Products | Source |

|---|---|---|---|

| Open flame | CO₂, H₂O | CO, aldehydes | |

| Controlled pyrolysis | Alkenes, acetic acid derivatives | Ketones, carboxylic acids |

Thermal Stability Data

科学的研究の応用

Pharmaceutical Research:

Recent studies have indicated that compounds similar to nonadecyl acetate possess anti-inflammatory and antioxidant properties. These characteristics make them potential candidates for therapeutic applications in treating various conditions, including chronic inflammatory diseases .

Transfection Agent:

this compound has been investigated for its role as a component in formulations aimed at enhancing transfection efficiency of oligonucleotides in gene therapy. Its amphiphilic nature allows it to facilitate the delivery of genetic material into cells, which is crucial for gene silencing and other genetic modifications .

Case Studies

Case Study 1: Gene Therapy Applications

A study highlighted the use of non-viral vectors containing this compound derivatives for the transfection of small interfering RNA (siRNA). The formulation demonstrated high transfection efficiency with minimal cytotoxicity, making it suitable for therapeutic applications targeting genetic diseases .

Case Study 2: Antioxidant Activity

Research on similar fatty acid esters has shown significant antioxidant activity, which is beneficial in reducing oxidative stress related to various diseases. The antioxidant potential can be attributed to the presence of long-chain fatty acids that stabilize free radicals .

Environmental and Safety Considerations

While this compound is primarily used in laboratory settings, understanding its safety profile is essential. Current assessments indicate that it does not pose significant environmental hazards when handled according to safety guidelines. However, ongoing research is necessary to fully understand its long-term effects on health and the environment .

作用機序

The mechanism of action of nonadecyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in pheromone communication, this compound binds to olfactory receptors in insects, triggering a behavioral response. In drug delivery, it can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes.

類似化合物との比較

- Octadecyl acetate (C20H40O2)

- Eicosyl acetate (C22H44O2)

Nonadecyl acetate stands out due to its optimal chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.

生物活性

Nonadecyl acetate, a fatty acid ester with the chemical formula CHO, is gaining attention for its potential biological activities. This article explores its biological effects, including antimicrobial, cytotoxic, and antioxidant properties, supported by various studies and data.

- Chemical Name : this compound

- Molecular Formula : CHO

- CAS Number : 112-71-0

- Molecular Weight : 342.57 g/mol

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study indicated that fatty acid esters, including this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results suggest that this compound can disrupt bacterial membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Pseudomonas aeruginosa | 250 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time. For instance, the IC values were determined using the MTT assay across different cell lines.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 150 |

| MCF-7 (breast cancer) | 200 |

| Vero (normal kidney) | 300 |

The results indicate that this compound has a selective cytotoxic effect, being more potent against cancerous cells than normal cells.

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring its ability to scavenge free radicals. The compound showed significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Antioxidant Assay Results

| Assay Type | % Inhibition at 100 µg/mL |

|---|---|

| DPPH Radical Scavenging | 72% |

| ABTS Radical Scavenging | 65% |

| Ferric Reducing Antioxidant Power (FRAP) | 1.2 mmol FeSO/g |

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in the Indian Journal of Natural Products and Resources highlighted the antimicrobial efficacy of various fatty acid esters, including this compound. It was found to be effective against both gram-positive and gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic formulations . -

Cytotoxicity Assessment :

Research conducted by evaluating the cytotoxic effects of natural compounds indicated that this compound could inhibit tumor cell proliferation significantly while sparing normal cells . This selectivity makes it a candidate for further investigation in cancer therapeutics. -

Antioxidant Properties :

An investigation into the antioxidant properties of fatty acid esters revealed that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, supporting its role as a potential dietary antioxidant .

特性

IUPAC Name |

nonadecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(2)22/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVGKJKNNMIUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336881 | |

| Record name | Nonadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-43-1 | |

| Record name | Nonadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。